

# An In-depth Technical Guide to 4-bromo-N-isopropylbenzenesulfonamide

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## Compound of Interest

Compound Name: 4-bromo-N-isopropylbenzenesulfonamide

Cat. No.: B161903

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Disclaimer: Direct experimental data for **4-bromo-N-isopropylbenzenesulfonamide** is limited in publicly available literature. This guide provides a comprehensive overview based on available data for the compound and structurally similar molecules. Information inferred from related compounds is explicitly noted.

## Chemical Properties and Identification

**4-bromo-N-isopropylbenzenesulfonamide** is a halogenated aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group, with the sulfonamide nitrogen further substituted by an isopropyl group.

Table 1: Chemical Identifiers and Predicted Properties

Property	Value	Source
IUPAC Name	4-bromo-N-propan-2-ylbenzenesulfonamide	PubChem[1]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> BrNO <sub>2</sub> S	PubChem[1]
Molecular Weight	294.16 g/mol	Calculated
Monoisotopic Mass	276.9772 Da	PubChem[1]
Canonical SMILES	<chem>CC(C)NS(=O)(=O)C1=CC=C(C=C1)Br</chem>	PubChem[1]
InChI Key	WQHMEBIEXOFZHD-UHFFFAOYSA-N	PubChem[1]
CAS Number	121253 (from CID)	PubChem[1]
Predicted XlogP	2.4	PubChem[1]

Table 2: Physical Properties (Inferred from Analogues)

Property	Value	Notes and Source
Appearance	White to off-white solid	Typical for similar sulfonamides.[2][3]
Melting Point	Not available	A related compound, 4-bromo-N-cyclohexylbenzenesulfonamide, has a melting point of 375 K (102 °C).[4]
Solubility	Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Acetonitrile. Sparingly soluble in water.	Based on general solubility of sulfonamides and protocols for related compounds.[5][6][7]

Table 3: Spectroscopic Data (Predicted/Typical)

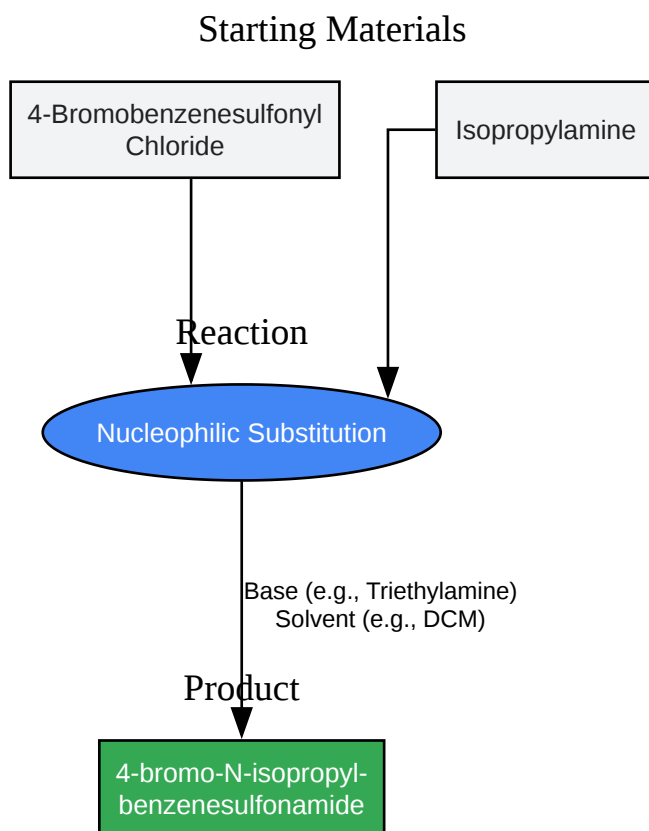
Technique	Expected Data
$^1\text{H}$ NMR	Signals expected for aromatic protons (ortho and meta to the sulfonamide group), a multiplet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons. The NH proton may appear as a broad singlet.
$^{13}\text{C}$ NMR	Signals for the four distinct aromatic carbons, and two signals for the isopropyl group carbons.
IR ( $\text{cm}^{-1}$ )	Characteristic peaks for N-H stretching ( $\sim 3300 \text{ cm}^{-1}$ ), C-H aromatic stretching ( $\sim 3100\text{-}3000 \text{ cm}^{-1}$ ), C-H aliphatic stretching ( $\sim 2900\text{-}3000 \text{ cm}^{-1}$ ), S=O stretching (asymmetric and symmetric, $\sim 1350$ and $\sim 1160 \text{ cm}^{-1}$ ), and C-Br stretching ( $\sim 600\text{-}500 \text{ cm}^{-1}$ ).
Mass Spec (ESI-MS)	Expected $[\text{M}+\text{H}]^+$ at $m/z \sim 294.99$ and $[\text{M}+\text{Na}]^+$ at $m/z \sim 316.97$ , showing a characteristic isotopic pattern for bromine.

## Synthesis and Experimental Protocols

A definitive, optimized synthesis protocol for **4-bromo-N-isopropylbenzenesulfonamide** is not published. However, a standard and reliable method can be proposed based on the well-established reaction between a sulfonyl chloride and an amine.

### Proposed Synthesis Pathway

The most direct route involves the nucleophilic substitution reaction of 4-bromobenzenesulfonyl chloride with isopropylamine in the presence of a non-nucleophilic base to neutralize the HCl byproduct.



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Caption: Proposed synthesis of **4-bromo-N-isopropylbenzenesulfonamide**.

#### Detailed Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the synthesis of sulfonamides.[6][8]

- **Reaction Setup:** To a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Addition of Amine and Base:** In a separate flask, dissolve isopropylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same anhydrous solvent.
- **Reaction:** Cool the sulfonyl chloride solution to 0 °C in an ice bath. Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 15-30 minutes.

- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup:
  - Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.
  - Transfer the mixture to a separatory funnel.
  - Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
  - Combine the organic layers and wash sequentially with water and then brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
  - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
  - The crude product can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by silica gel column chromatography.

## Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of **4-bromo-N-isopropylbenzenesulfonamide** have not been identified. However, the sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs (sulfonamides), diuretics, and anticonvulsants. Furthermore, related brominated aromatic compounds have shown a range of biological activities.

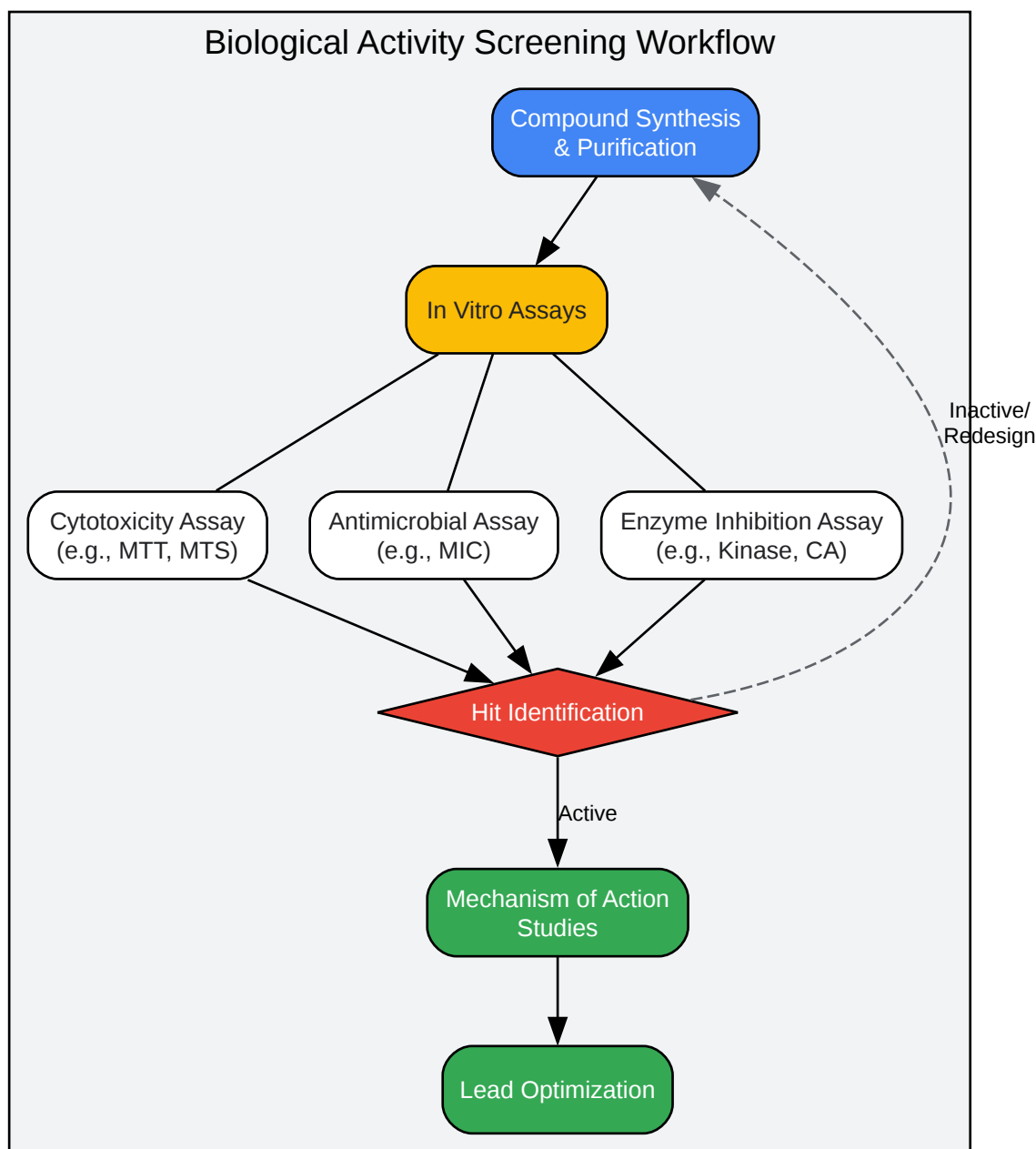
### Inferred Areas of Interest:

- Antibacterial Activity: The sulfonamide moiety is famous for its role in sulfa drugs, which act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.

- **Enzyme Inhibition:** Structurally related sulfonamides have been investigated as inhibitors for various enzymes, including carbonic anhydrases and kinases. A related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, is noted as a sulfonylurea analogue with potential therapeutic functions, such as being anti-diabetic.[5]
- **Anticancer/Antiproliferative Activity:** Many small molecules containing sulfonamide groups have been developed as anticancer agents, often targeting cell cycle progression or specific signaling pathways.

#### Workflow for Biological Activity Screening

The following diagram outlines a general workflow for the initial biological screening of a novel compound like **4-bromo-N-isopropylbenzenesulfonamide**.



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Caption: General workflow for screening biological activity.

## Conclusion

**4-bromo-N-isopropylbenzenesulfonamide** is a compound with a chemical structure that suggests potential for biological activity, drawing from the rich history of sulfonamides in medicinal chemistry. While direct experimental data is sparse, this guide provides a

foundational understanding of its chemical properties, a robust proposed synthesis protocol, and a logical framework for investigating its therapeutic potential. Further research is warranted to synthesize this compound and evaluate its properties and biological effects through the experimental workflows outlined.

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